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(2S)-2-methoxypropane-1-thiol

Catalog No.
S14026105
CAS No.
M.F
C4H10OS
M. Wt
106.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2S)-2-methoxypropane-1-thiol

Product Name

(2S)-2-methoxypropane-1-thiol

IUPAC Name

(2S)-2-methoxypropane-1-thiol

Molecular Formula

C4H10OS

Molecular Weight

106.19 g/mol

InChI

InChI=1S/C4H10OS/c1-4(3-6)5-2/h4,6H,3H2,1-2H3/t4-/m0/s1

InChI Key

KOSCHUBQMMNSFF-BYPYZUCNSA-N

Canonical SMILES

CC(CS)OC

Isomeric SMILES

C[C@@H](CS)OC

(2S)-2-methoxypropane-1-thiol, with the chemical formula C4H10OS\text{C}_4\text{H}_{10}\text{OS}, is a chiral thiol compound characterized by the presence of a methoxy group and a thiol group attached to a propane backbone. The compound exhibits a unique structure due to its stereocenter at the second carbon, which influences its chemical behavior and biological interactions. As a thiol, it contains the functional group -SH, which is known for its reactivity and ability to form disulfides.

  • Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
  • Reduction: The thiol group can be reduced to form sulfides using reducing agents such as lithium aluminum hydride.
  • Substitution: The methoxy group can undergo nucleophilic substitution reactions, allowing for the introduction of other functional groups under appropriate conditions.

The biological activity of (2S)-2-methoxypropane-1-thiol is largely attributed to its thiol group, which can interact with various biomolecules. It has been noted that thiols can modulate redox signaling pathways, affecting cellular processes such as apoptosis, cell proliferation, and response to oxidative stress. The compound's ability to form covalent bonds with proteins may influence enzyme activity and protein function, suggesting potential roles in biochemical pathways.

The synthesis of (2S)-2-methoxypropane-1-thiol generally involves several key steps:

  • Starting Material: The synthesis often begins with (S)-2-chloropropane-1-thiol as the chiral precursor.
  • Methoxylation: A nucleophilic substitution reaction occurs with methanol in the presence of a base like sodium methoxide to introduce the methoxy group.
  • Purification: The resulting product is purified using distillation or chromatography techniques to achieve high purity levels.

For industrial production, large-scale reactors may be employed, optimizing conditions for yield and purity through continuous flow systems.

(2S)-2-methoxypropane-1-thiol has several potential applications:

  • Chemical Intermediates: It serves as a building block in organic synthesis for pharmaceuticals and agrochemicals.
  • Biochemical Research: Its reactivity makes it useful in studies involving redox biology and enzyme interactions.
  • Flavoring Agents: Thiols are often used in flavoring due to their strong odors; thus, this compound may find use in food chemistry .

Studies on (2S)-2-methoxypropane-1-thiol have focused on its interactions with proteins and enzymes. The thiol group can form disulfide bonds or react with electrophilic sites on proteins, leading to alterations in protein function. This reactivity has implications for understanding oxidative stress responses and signaling mechanisms within cells.

Several compounds share structural similarities with (2S)-2-methoxypropane-1-thiol:

Compound NameStructure CharacteristicsUnique Features
MethanethiolSimple thiol with one carbon atomLeast complex structure; primarily used as an odorant.
EthanethiolThiol with two carbon atomsUsed in gas odorization; has a stronger odor than methanethiol.
2-MercaptoethanolContains both a thiol and hydroxyl groupMore polar due to hydroxyl; used in biochemical applications.
(2S)-2-amino-3-methoxypropan-1-olContains amino and methoxy groupsPotentially more versatile due to the presence of amino functionality.

Uniqueness: (2S)-2-methoxypropane-1-thiol is distinctive due to its combination of a methoxy group and a thiol group on a chiral carbon, which provides unique chemical reactivity and potential stereospecific interactions not found in simpler thiols.

XLogP3

0.8

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

106.04523611 g/mol

Monoisotopic Mass

106.04523611 g/mol

Heavy Atom Count

6

Dates

Last modified: 08-10-2024

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